molecular formula C16H16ClN3O B2530234 (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 385407-81-8

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2530234
CAS No.: 385407-81-8
M. Wt: 301.77
InChI Key: NUDYIEVYKBERGG-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylpiperazin-1-yl)(pyridin-3-yl)methanone
  • (4-Phenylpiperazin-1-yl)(pyridin-4-yl)methanone
  • (4-Phenylpiperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the chlorine atom or have different substitution patterns on the pyridine ring .

Biological Activity

(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a chlorinated pyridine ring and a piperazine moiety, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of 6-chloropyridine with 4-phenylpiperazine under controlled conditions to yield the desired methanone derivative.

Antidepressant Effects

Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI). In animal models, it demonstrated significant antidepressant-like effects, comparable to established SSRIs, through increased serotonin levels in the synaptic cleft.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmission:

  • Serotonin Receptor Modulation : The compound binds to serotonin receptors, enhancing serotonergic transmission.
  • Inhibition of Protein Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
  • Membrane Disruption : The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound NameStructureMain ActivityNotes
(1-Methylpiperidin-4-yl)(4-chlorophenyl)methanoneStructureAntidepressantSimilar mechanism but less potent
(4-(4-Fluorophenyl)piperazin-1-yl)methanoneStructureAntidepressantFluorine substituent alters receptor affinity

Case Studies

  • Antidepressant Efficacy : A study involving a rat model demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups, with a notable increase in serotonin levels.
  • Cytotoxicity Assessment : In vitro assays conducted on MCF7 (breast cancer) and A549 (lung cancer) cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-15-7-6-13(12-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDYIEVYKBERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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